

Spectroscopic analysis of 6-Chloro-4-methoxypyridazin-3-amine

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Compound of Interest

Compound Name: 6-Chloro-4-methoxypyridazin-3-amine

Cat. No.: B1467695

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An In-depth Technical Guide to the Spectroscopic Analysis of **6-Chloro-4-methoxypyridazin-3-amine**

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-4-methoxypyridazin-3-amine (CAS No: 808770-39-0) is a substituted pyridazine, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science.[\[1\]](#)[\[2\]](#) A thorough and accurate characterization of such molecules is fundamental to any research and development endeavor. This guide provides a comprehensive, in-depth exploration of the spectroscopic analysis of **6-Chloro-4-methoxypyridazin-3-amine**. Moving beyond a simple recitation of data, this document elucidates the causal relationships between the molecule's structure and its spectral output, offering field-proven insights into experimental design and data interpretation. It is designed to serve as a practical reference for scientists engaged in the synthesis, quality control, and structural elucidation of this compound and its derivatives.

Molecular Profile and Physicochemical Properties

A foundational understanding of a molecule's basic properties is a prerequisite for any analytical undertaking. The strategic placement of chloro, methoxy, and amine substituents on the pyridazine core dictates the molecule's electronic and steric characteristics, which in turn govern its spectroscopic behavior.

Table 1: Physicochemical Properties of **6-Chloro-4-methoxypyridazin-3-amine**

Property	Value	Source
IUPAC Name	6-chloro-4-methoxypyridazin-3-amine	PubChem[3]
CAS Number	808770-39-0	PubChem[3]
Molecular Formula	C ₅ H ₆ ClN ₃ O	PubChem[3]
Molecular Weight	159.57 g/mol	PubChem[3]
Monoisotopic Mass	159.01994 Da	PubChem[3]
Predicted XlogP	0.4	PubChem[3]
SMILES	COC1=CC(=NN=C1N)Cl	PubChem[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing unparalleled insight into the carbon-hydrogen framework.[1] For **6-Chloro-4-methoxypyridazin-3-amine**, both ¹H and ¹³C NMR are essential for unambiguous confirmation of its constitution.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum is anticipated to be relatively simple, displaying distinct signals for each type of proton. The chemical shifts are governed by the electronic environment; the electron-donating amine (-NH₂) and methoxy (-OCH₃) groups will shield nearby protons, while the electronegative chlorine atom and the nitrogen atoms of the pyridazine ring will cause deshielding.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Predicted				
Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~6.5 - 7.0	Singlet	2H	-NH ₂	The amine protons are expected to be a broad singlet. The chemical shift can vary significantly with concentration and residual water in the solvent. The use of DMSO-d ₆ allows for the observation of exchangeable protons.
~6.2 - 6.4	Singlet	1H	H-5	This sole aromatic proton is on a carbon atom situated between the electron-donating methoxy and amine groups, leading to a relatively upfield (shielded) chemical shift for a heteroaromatic proton.
~3.8 - 4.0	Singlet	3H	-OCH ₃	The methoxy group protons are expected to

appear as a sharp singlet in a typical region for such functional groups.

Experimental Protocol: ^1H NMR Spectroscopy

- Sample Preparation: Accurately weigh approximately 5-10 mg of **6-Chloro-4-methoxypyridazin-3-amine** and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO- d_6 or CDCl_3) in a clean, dry NMR tube. The choice of solvent is critical; DMSO- d_6 is often preferred for its ability to dissolve a wide range of compounds and to slow the exchange of labile protons like those of the amine group.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
- Data Acquisition:
 - Tune and shim the instrument to ensure a homogeneous magnetic field.
 - Acquire a standard one-dimensional ^1H spectrum with a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.
 - Integrate all signals and reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

Carbon- ^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum provides information on the number and chemical environment of the carbon atoms. Due to the molecule's symmetry and substitution pattern, five distinct carbon signals are expected.

Predicted ^{13}C NMR Data (125 MHz, DMSO- d_6)

Predicted Chemical Shift (δ , ppm)	Assignment	Rationale
~160 - 165	C-4	The carbon atom bonded to the strongly electron-donating methoxy group is expected to be significantly deshielded.
~155 - 160	C-3	The carbon bearing the amine group will also be deshielded, appearing downfield.
~145 - 150	C-6	The carbon attached to the electronegative chlorine atom will be deshielded and appear in the aromatic region.
~100 - 105	C-5	This sole C-H carbon is shielded by the adjacent electron-donating groups, causing it to appear relatively upfield.
~55 - 60	-OCH ₃	The methoxy carbon signal is expected in its characteristic aliphatic region.

Experimental Protocol: ^{13}C NMR Spectroscopy

- Sample Preparation: Use the same sample prepared for ^1H NMR analysis.
- Instrumentation: Use the same NMR spectrometer.
- Data Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum. A greater number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ^{13}C isotope.

- Optionally, run a DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. In this case, C-5 and the -OCH₃ carbon would appear as positive signals.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.[\[2\]](#)[\[4\]](#)

Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Rationale
3450 - 3300	N-H Asymmetric & Symmetric Stretch	Primary Amine (-NH ₂)	The presence of two distinct bands in this region is a hallmark of a primary amine.
3080 - 3010	C-H Aromatic Stretch	Pyridazine Ring	Stretching vibrations of the C-H bond on the aromatic ring.
2980 - 2850	C-H Aliphatic Stretch	Methoxy (-OCH ₃)	Stretching vibrations of the C-H bonds in the methyl group.
1640 - 1590	C=N & C=C Stretch	Pyridazine Ring	The aromatic ring stretches are characteristic and confirm the presence of the heterocyclic core.
1280 - 1220	C-O Asymmetric Stretch	Aryl-alkyl ether	Characteristic stretching of the C-O bond of the methoxy group.
850 - 750	C-Cl Stretch	Chloro-substituent	The C-Cl stretch appears in the fingerprint region and can be difficult to assign definitively but its presence is expected.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

- Sample Preparation: Place a small amount of the solid **6-Chloro-4-methoxypyridazin-3-amine** powder directly onto the ATR crystal.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Data Acquisition:
 - Record a background spectrum of the clean, empty ATR crystal.
 - Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.
 - Record the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.^[5]

Predicted Mass Spectrometry Data (ESI+)

m/z (mass-to-charge)	Assignment	Rationale
160.0277	$[M+H]^+$	The protonated molecular ion is often the base peak in Electrospray Ionization (ESI) in positive mode.
162.0248	$[M+2+H]^+$	This peak is critical for confirming the presence of a single chlorine atom. The relative intensity of the $[M+H]^+$ to $[M+2+H]^+$ peaks should be approximately 3:1.
182.0097	$[M+Na]^+$	The formation of a sodium adduct is common in ESI-MS and can serve as a secondary confirmation of the molecular weight.

Fragmentation Analysis: High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula. Tandem MS (MS/MS) experiments on the protonated molecular ion (m/z 160) could induce fragmentation, with potential losses including CH_3 (loss of 15 Da) or HCl (loss of 36 Da), providing further structural evidence.

Experimental Protocol: ESI Mass Spectrometry

- **Sample Preparation:** Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- **Instrumentation:** Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source, such as a quadrupole or time-of-flight (TOF) analyzer.
- **Data Acquisition:**
 - Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 $\mu\text{L}/\text{min}$).

- Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).
- The high resolution of modern instruments allows for the determination of the elemental composition from the exact mass.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyridazine ring is a chromophore that is expected to exhibit characteristic $\pi \rightarrow \pi^*$ and $n \rightarrow \pi^*$ transitions.[\[6\]](#)

Predicted UV-Vis Absorption Data (in Ethanol)

Predicted λ_{\max} (nm)	Electronic Transition	Rationale
~250 - 280	$\pi \rightarrow \pi$	This strong absorption band is characteristic of the π -conjugated system of the substituted pyridazine ring.
~320 - 350	$n \rightarrow \pi$	This is a weaker absorption band resulting from the transition of a non-bonding electron (from N, O, or Cl) to an anti-bonding π^* orbital. Solvent polarity can influence the position of this band. [6]

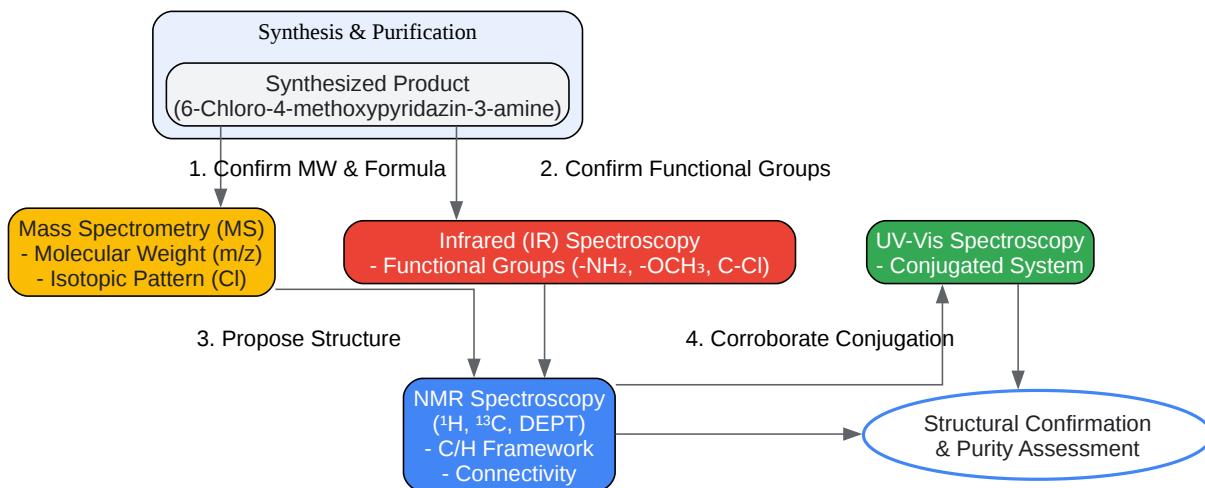
Experimental Protocol: UV-Vis Spectroscopy

- Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol) in a quartz cuvette. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λ_{\max} .
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Data Acquisition:

- Fill a reference cuvette with the pure solvent and the sample cuvette with the prepared solution.
- Scan a range of wavelengths (e.g., 200-600 nm) to record the absorption spectrum.
- Identify the wavelength(s) of maximum absorbance (λ_{\max}).

Integrated Analytical Workflow

The true power of spectroscopic analysis lies in the synergistic integration of multiple techniques. Each method provides a piece of the puzzle, and together they allow for the unambiguous confirmation of the structure and purity of **6-Chloro-4-methoxypyridazin-3-amine**.



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Caption: Integrated workflow for the spectroscopic analysis of the target compound.

This workflow demonstrates a logical progression. Mass spectrometry first confirms the molecular weight and elemental formula (presence of Cl). IR spectroscopy provides rapid confirmation of key functional groups. With this information, detailed 2D NMR experiments can be confidently interpreted to assemble the complete molecular structure. Finally, UV-Vis spectroscopy corroborates the nature of the conjugated electronic system.

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